molecular formula C22H23FN4O B2480080 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034324-04-2

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

カタログ番号: B2480080
CAS番号: 2034324-04-2
分子量: 378.451
InChIキー: AZICNAWBKMTQJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H23FN4O and its molecular weight is 378.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • PET Tracers for Serotonin Receptors : A study by García et al. (2014) developed novel PET tracers, specifically cyclohexanecarboxamide derivatives, for serotonin 5-HT1A receptors. These tracers exhibit high affinity and selectivity, indicating potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

  • Anaplastic Lymphoma Kinase Inhibitors : Teffera et al. (2013) discussed the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors. Their study highlighted the challenges in achieving sufficient exposure levels for potential cancer treatments (Teffera et al., 2013).

  • Synthesis and Computational Studies : Jayarajan et al. (2019) synthesized similar compounds and investigated them using computational chemistry methods. They explored non-linear optical properties and molecular docking, indicating potential anticancer activity (Jayarajan et al., 2019).

  • CGRP Receptor Inhibitors : Cann et al. (2012) developed a stereoselective synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist. This research has implications for treating conditions related to CGRP, possibly including migraines (Cann et al., 2012).

  • Antagonists of Muscarinic Receptors : A study by Broadley et al. (2011) synthesized compounds as antagonists of the M3 muscarinic receptor. This has potential applications in treating disorders related to the muscarinic receptors (Broadley et al., 2011).

  • Metal Complexes of Benzamides : Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activity. This research contributes to the development of new antimicrobial agents (Khatiwora et al., 2013).

  • Imaging of Fatty Acid Amide Hydrolase : Kumata et al. (2015) developed a PET tracer for imaging fatty acid amide hydrolase in rat and monkey brains. This is relevant for studying neurodegenerative diseases (Kumata et al., 2015).

  • Synthesis and Biological Screening : Akbari (2018) synthesized cyanopyridine derivatives and screened them for antimicrobial activities, highlighting their potential in pharmaceutical and agricultural applications (Akbari, 2018).

  • DNA Cleavage Studies : Kambappa et al. (2017) synthesized novel derivatives for anti-angiogenic and DNA cleavage studies, indicating potential as anticancer agents (Kambappa et al., 2017).

  • PET Imaging of Microglia : Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound can be used for imaging of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

特性

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O/c23-19-5-3-18(4-6-19)22(9-10-22)21(28)26-15-16-7-12-27(13-8-16)20-17(14-24)2-1-11-25-20/h1-6,11,16H,7-10,12-13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZICNAWBKMTQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。